
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-
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Overview
Description
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a complex organic compound with a unique structure that includes a furan ring, an amide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves multiple steps, including the formation of the furan ring, the introduction of the amide group, and the addition of other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- has various scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-Furancarboxamide, N-cyclopropyl-N-(1,2-dihydro-6-methyl-2-oxo-3 …
- 4-Furan-2-yl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of 3-furancarboxamide derivatives typically involves the reaction of furan-based precursors with carboxylic acid derivatives. Techniques such as FT-IR, NMR, and mass spectroscopy are employed to characterize these compounds. The specific compound has been synthesized and characterized, revealing its structural properties conducive to biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of furyl carboxamide derivatives. For instance, a study evaluated the growth inhibitory effects of various compounds against human colorectal carcinoma HCT-116 cells using the MTT assay. The results indicated that certain furyl carboxamide derivatives exhibited significant cytotoxicity with varying degrees of potency:
Compound | GI50 (μM) | Comparison with Doxorubicin |
---|---|---|
Compound 3 | 23.3 | 122-fold less potent |
Compound 7 | 30.5 | - |
Compound 5 | 36.6 | - |
Doxorubicin | 0.190 | Reference |
Compound 3 was noted for its mechanism involving DNA cross-linking and disruption of topoisomerase II activity, similar to Doxorubicin but with lower efficacy . This suggests that while compound 3 shows promise as an anticancer agent, further optimization is required to enhance its therapeutic potential.
The biological activity of the compound can be attributed to several mechanisms:
- Topoisomerase II Inhibition : The compound binds to topoisomerase II, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells.
- Free Radical Generation : It may induce oxidative stress through the generation of free radicals, damaging cellular components such as DNA, proteins, and lipids.
- Structural Conformation : The conformational structure allows for effective interaction with cellular targets similar to established chemotherapeutic agents like Doxorubicin .
Case Studies
A notable case study involved the evaluation of various furyl carboxamide derivatives in vitro against different cancer cell lines. The study demonstrated that modifications in the molecular structure significantly influenced biological activity:
Q & A
Q. Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves constructing the tetrahydrofuran core with precise substitutions. Key steps include:
- Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt·H₂O to form the urea linkage between the tetrahydrofuran carboxamide and the 4-(dimethylamino)phenylamine group .
- Oxo and Propenyl Introduction : Employ cyclization or oxidation reactions to install the 2-oxo group, while the 3-propenyl group may be introduced via alkylation or palladium-catalyzed coupling .
- Optimization : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading) and identify optimal yields. Statistical methods like response surface modeling can minimize trial-and-error approaches .
Q. Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino group at δ ~2.8 ppm, propenyl protons as doublets near δ 5.0–5.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₄N₃O₄: 346.1763).
- X-ray Crystallography : Determines absolute configuration if single crystals are obtainable .
Q. Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Enzyme Inhibition Assays : Target enzymes related to the compound’s structural analogs (e.g., succinate dehydrogenase or kinase inhibitors). Use fluorescence-based or calorimetric methods to measure IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) can assess affinity. Include positive controls (e.g., known inhibitors) to validate assay conditions .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to prioritize derivatives for advanced studies .
Q. Advanced: How can contradictory results in biological activity data be resolved?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing propenyl with bulkier groups) to isolate contributions to activity. Evidence from similar compounds shows that small structural changes (e.g., methoxy vs. fluoro substituents) drastically alter potency .
- Assay Variability Mitigation : Use DOE to identify confounding factors (e.g., pH, incubation time). For example, ICReDD’s computational-experimental feedback loop reduces noise by integrating quantum chemical calculations with experimental validation .
Q. Advanced: What computational methods can predict reaction pathways or optimize synthesis?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., cyclization). Tools like Gaussian or ORCA are standard .
- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. ICReDD’s approach combines cheminformatics with experimental data to accelerate discovery .
- Molecular Dynamics (MD) : Simulate solvent effects or propenyl group conformation to guide crystallization strategies .
Q. Advanced: How can derivatives be designed to enhance pharmacological properties?
Answer:
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability. For example, replacing furan with thiazole in analogs increased bioavailability in related compounds .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetates) on the dimethylamino phenyl moiety to enhance solubility or tissue penetration .
- Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict logP, CYP450 interactions, and blood-brain barrier permeability before synthesizing derivatives .
Q. Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous flow systems improve reproducibility for sensitive steps (e.g., propenyl group introduction) by minimizing side reactions .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with sustainability goals .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to maintain quality during scale-up .
Q. Advanced: How can structural modifications mitigate toxicity risks observed in early assays?
Answer:
- Metabolite Identification : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates from propenyl oxidation). Replace problematic groups (e.g., substituting allyl with cyclopropyl) .
- Toxicophore Elimination : Computational toxicity prediction tools (e.g., DEREK) flag high-risk motifs (e.g., Michael acceptors). Modify or mask these regions .
Properties
CAS No. |
67323-61-9 |
---|---|
Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-18(11-12(2)25-16(18)23)15(22)20-17(24)19-13-6-8-14(9-7-13)21(3)4/h5-9,12H,1,10-11H2,2-4H3,(H2,19,20,22,24) |
InChI Key |
UOHMNMUUQPDKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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